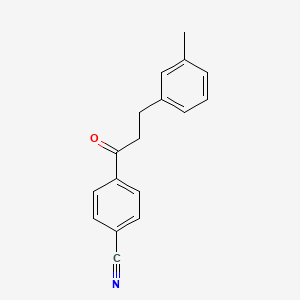

4'-Cyano-3-(3-methylphenyl)propiophenone

説明

Synthesis Analysis

The synthesis of related cyano-containing compounds involves various chemical reactions. For instance, the nonsteroidal antiandrogen compound mentioned in paper was synthesized through chromatographic separation and subsequent hydrolysis and oxidation. Another example is the synthesis of copolymers with cyanophenyl groups, which was achieved using Suzuki coupling reactions as described in paper . The synthesis of 2-cyano-3-(4-dimethylaminophenyl) prop 2-enoic acid involved condensation reactions followed by purification with column chromatography . These methods highlight the versatility of synthetic approaches for cyano-containing compounds.

Molecular Structure Analysis

The molecular and crystal structures of cyano-containing compounds have been determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of a 4-hydroxy derivative of a related compound was determined, revealing an orthorhombic space group and specific puckering parameters . Similarly, the structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was investigated, showing a chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of cyano-containing compounds can be diverse. For instance, the study of by-products during the synthesis of 2-cyano-4'-methylbiphenyl discussed the possible origins of various by-products, indicating the complexity of reactions involving cyano groups . The copolymerization of propylene with a polar monomer containing a methylphenol group demonstrated the ability to incorporate polar functionalities into polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-containing compounds are influenced by their molecular structure. The photophysical, electrochemical, and electroluminescent properties of copolymers with cyanophenyl groups were studied, showing red-shifted photoluminescence emissions and specific ionization potential and electron affinity values . The thermal properties of 2-cyano-3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using TG-DTA, indicating the compound's stability under thermal conditions .

科学的研究の応用

Fluorescent Chemosensors

Research on 4-methyl-2,6-diformylphenol (DFP) has demonstrated its importance as a fluorophoric platform for developing chemosensors for detecting metal ions, anions, and neutral molecules. This suggests that compounds like 4'-Cyano-3-(3-methylphenyl)propiophenone could potentially be modified or investigated for similar sensing applications, particularly if their structural or electronic properties are conducive to interaction with specific analytes (Roy, 2021).

Antimicrobial Compounds from Cyanobacteria

The study of cyanobacterial compounds has revealed a diverse source of chemicals with antimicrobial activity, including alkaloids, aromatic compounds, and polyketides. This indicates a broad potential for natural and synthetic compounds, possibly including derivatives of 4'-Cyano-3-(3-methylphenyl)propiophenone, to serve as templates or active agents in developing new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).

Environmental Fate and Effects

Research on environmental pollutants such as bisphenol A (BPA) and its impact on reproductive health underscores the importance of understanding the environmental fate and potential health effects of synthetic compounds. This area of research could be relevant for assessing the safety and environmental impact of 4'-Cyano-3-(3-methylphenyl)propiophenone and its derivatives (Lagos-Cabré & Moreno, 2012).

Synthetic Phenolic Antioxidants

The study of synthetic phenolic antioxidants (SPAs) and their environmental and health impacts provides a model for investigating similar compounds. Research has shown that SPAs can have endocrine-disrupting effects and may pose health risks. Investigating the biological activity and potential health effects of 4'-Cyano-3-(3-methylphenyl)propiophenone could follow similar methodologies (Liu & Mabury, 2020).

特性

IUPAC Name |

4-[3-(3-methylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-3-2-4-14(11-13)7-10-17(19)16-8-5-15(12-18)6-9-16/h2-6,8-9,11H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBAVIDYAXOZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644063 | |

| Record name | 4-[3-(3-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Cyano-3-(3-methylphenyl)propiophenone | |

CAS RN |

898790-47-1 | |

| Record name | 4-[3-(3-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

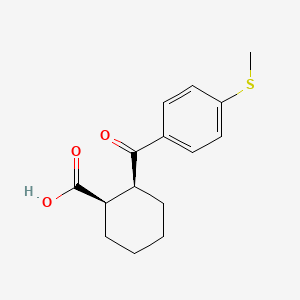

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

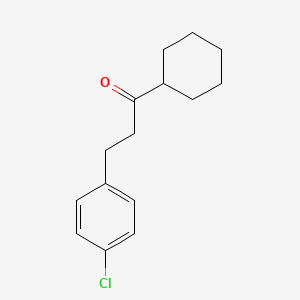

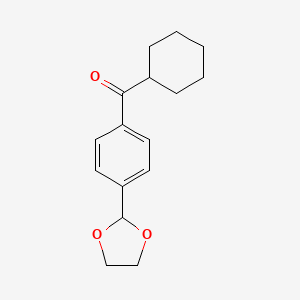

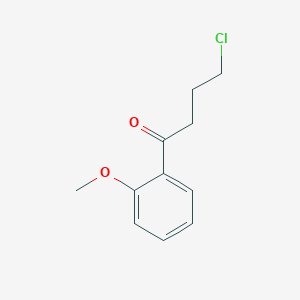

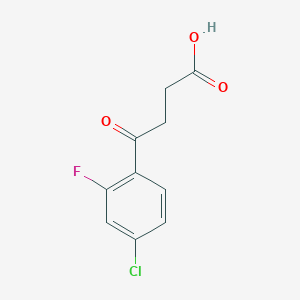

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III)](/img/structure/B3023659.png)